molecular formula C20H34O3 B1251942 Plakortone D

Plakortone D

Cat. No. B1251942
M. Wt: 322.5 g/mol
InChI Key: GKZHMTFVZHATJD-WXHBFJCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakortone D is a natural product found in Plakortis halichondrioides with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • The first total synthesis of Plakortone D established its structure and absolute stereochemistry. This synthesis was achieved through a complex sequence involving Pd(II)-induced hydroxycyclization-carbonylation-lactonization on an enediol with chirality installed by AD-technology. This method is significant for the acquisition of other Plakortones and their analogs (Hayes & Kitching, 2002).

Biological Activity

  • Plakortones, including Plakortone D, are known to be activators of cardiac SR-Ca2+-pumping ATPase and have been shown to be active at micromolar concentrations. This discovery was made during the study of the sponge Plakortis halichondrioides and its extract. These compounds represent a novel class of activators for this specific ATPase (Patil et al., 1996).

Methodological Developments in Synthesis

  • A general synthesis method for Plakortones has been developed, with a focus on Pd(II)-promoted preparation of a cis-fused tetrahydrofuranolactone. This synthesis starts from asymmetric epoxidation of an allylic alcohol, providing a pathway to create key intermediates in homochiral form (Semmelhack & Shanmugam, 2000).

Contribution to Chemical Diversity and Pharmacology

  • The Caribbean sponges Plakortis halichondrioides and P. simplex have provided a series of biologically active furanolactones, including Plakortones A-D. The unique structural motif of these compounds, specifically the 2,6-dioxabicyclo[3.3.0]octan-3-one moiety, is crucial for their biological activity. Total syntheses of various Plakortones have helped in understanding their stereochemical features, contributing to the field of natural product chemistry and pharmacology (Hayes et al., 2010).

properties

Product Name

Plakortone D

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(3aS,5S,6aS)-5,6a-diethyl-5-[(E)-4-ethyloct-5-enyl]-3a,6-dihydro-3H-furo[3,2-b]furan-2-one

InChI

InChI=1S/C20H34O3/c1-5-9-11-16(6-2)12-10-13-19(7-3)15-20(8-4)17(22-19)14-18(21)23-20/h9,11,16-17H,5-8,10,12-15H2,1-4H3/b11-9+/t16?,17-,19-,20-/m0/s1

InChI Key

GKZHMTFVZHATJD-WXHBFJCGSA-N

Isomeric SMILES

CC/C=C/C(CC)CCC[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC

Canonical SMILES

CCC=CC(CC)CCCC1(CC2(C(O1)CC(=O)O2)CC)CC

synonyms

plakortone D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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